Varenicline vs. Cytisine: α4β2 Receptor Binding Affinity Comparison
Varenicline binds to human α4β2 nAChRs with sub-nanomolar affinity (Ki = 0.090 nM in HEK293 cells expressing human α4β2), whereas cytisine exhibits approximately 4- to 5-fold lower affinity for this receptor subtype (Ki ~0.4–0.5 nM in comparable systems) [1]. This quantitative difference in primary target engagement underpins varenicline's enhanced potency as a smoking cessation agent.
| Evidence Dimension | Binding affinity (Ki) at human α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 0.090 ± 0.007 nM |
| Comparator Or Baseline | Cytisine: Ki ~0.4–0.5 nM |
| Quantified Difference | ~4- to 5-fold higher affinity for varenicline |
| Conditions | HEK293 cells expressing recombinant human α4β2 nAChRs; [³H]-epibatidine radioligand displacement |
Why This Matters
Higher binding affinity translates to greater target occupancy at lower systemic exposures, potentially reducing off-target engagement and enabling more consistent pharmacodynamic effects in smoking cessation applications.
- [1] Arias HR, Feuerbach D, Targowska-Duda KM, Kaczor AA, Poso A, Jozwiak K. Pharmacological and molecular studies on the interaction of varenicline with different nicotinic acetylcholine receptor subtypes. Biochim Biophys Acta. 2014;1838(2):413-420. View Source
